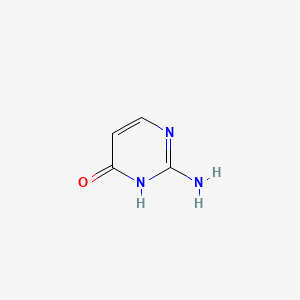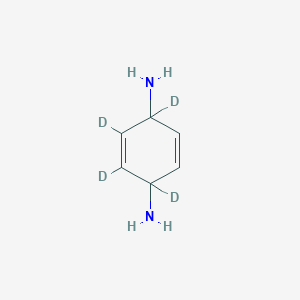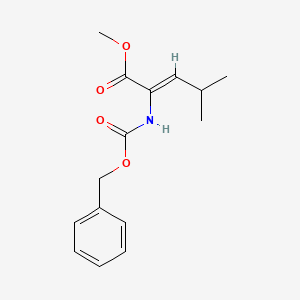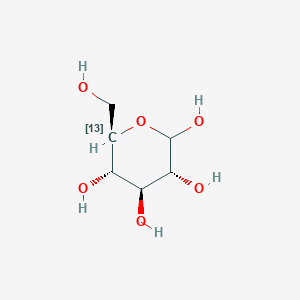
D-Glucosa-5-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-5-13C is a stable isotope-labeled compound of glucose, where the carbon at the fifth position is replaced with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties, which allow for detailed metabolic studies and tracing experiments.
Aplicaciones Científicas De Investigación
D-Glucose-5-13C is extensively used in scientific research due to its ability to trace metabolic pathways. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives.
Biology: Employed in metabolic flux analysis to understand cellular metabolism and metabolic pathways.
Medicine: Used in tracer studies to investigate glucose metabolism in various diseases, including diabetes and cancer.
Industry: Applied in the production of labeled compounds for research and development purposes.
Análisis Bioquímico
Biochemical Properties
D-Glucose-5-13C plays a crucial role in biochemical reactions, particularly in glycolysis and the citric acid cycle. It interacts with several enzymes, including hexokinase, which phosphorylates glucose to glucose-6-phosphate, and phosphoglucose isomerase, which converts glucose-6-phosphate to fructose-6-phosphate . These interactions are essential for the proper functioning of cellular metabolism and energy production. Additionally, D-Glucose-5-13C can be used to study the activity of glucose transporters and other proteins involved in glucose uptake and utilization.
Cellular Effects
D-Glucose-5-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the activity of key signaling molecules such as insulin, which regulates glucose uptake and metabolism in cells . By tracing the incorporation of D-Glucose-5-13C into cellular metabolites, researchers can gain insights into how glucose metabolism impacts cellular functions and overall cell health. This compound is particularly useful in studying the metabolic changes in cancer cells, where glucose metabolism is often altered.
Molecular Mechanism
At the molecular level, D-Glucose-5-13C exerts its effects through binding interactions with enzymes and transporters involved in glucose metabolism. For example, it binds to hexokinase, initiating the first step of glycolysis . This binding leads to the phosphorylation of glucose, which is a critical step in glucose utilization. Additionally, D-Glucose-5-13C can influence gene expression by modulating the activity of transcription factors that respond to changes in glucose levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Glucose-5-13C can change over time due to its stability and degradation. Studies have shown that D-Glucose-5-13C remains stable under standard laboratory conditions, allowing for accurate metabolic tracing over extended periods . Long-term studies may reveal changes in cellular function as cells adapt to the presence of the labeled glucose. These temporal effects are important for understanding the dynamic nature of glucose metabolism in different biological contexts.
Dosage Effects in Animal Models
The effects of D-Glucose-5-13C vary with different dosages in animal models. At low doses, it can be used to trace metabolic pathways without significantly altering cellular functions . At high doses, D-Glucose-5-13C may exhibit toxic effects or cause metabolic imbalances. Researchers must carefully optimize the dosage to ensure accurate and meaningful results in metabolic studies.
Metabolic Pathways
D-Glucose-5-13C is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the citric acid cycle . It interacts with enzymes such as glucose-6-phosphate dehydrogenase and pyruvate kinase, which play key roles in these pathways. By tracing the flow of D-Glucose-5-13C through these pathways, researchers can gain insights into the regulation of metabolic flux and the production of key metabolites.
Transport and Distribution
Within cells and tissues, D-Glucose-5-13C is transported and distributed by glucose transporters and binding proteins . These transporters facilitate the uptake of glucose into cells, where it can be utilized for energy production and biosynthesis. The distribution of D-Glucose-5-13C within tissues can provide valuable information about glucose metabolism in different organs and tissues.
Subcellular Localization
D-Glucose-5-13C is localized to various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of D-Glucose-5-13C is crucial for elucidating its role in cellular metabolism and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-5-13C typically involves the incorporation of carbon-13 into the glucose molecule. One common method is through the fermentation of glucose using microorganisms that preferentially incorporate carbon-13 into specific positions of the glucose molecule. Another method involves chemical synthesis, where carbon-13 labeled precursors are used to construct the glucose molecule through a series of chemical reactions.
Industrial Production Methods
Industrial production of D-Glucose-5-13C often relies on large-scale fermentation processes. Microorganisms are cultured in media containing carbon-13 labeled substrates, which they metabolize to produce D-Glucose-5-13C. The product is then purified through various chromatographic techniques to achieve the desired isotopic purity and chemical purity.
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-5-13C undergoes various chemical reactions similar to those of unlabeled glucose. These include:
Oxidation: D-Glucose-5-13C can be oxidized to form D-Gluconic acid.
Reduction: It can be reduced to form D-Sorbitol.
Substitution: It can undergo substitution reactions to form glycosides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride and hydrogen gas with a catalyst are commonly used reducing agents.
Substitution: Methanol and acidic catalysts are often used to form methyl glycosides.
Major Products
Oxidation: D-Gluconic acid
Reduction: D-Sorbitol
Substitution: Methyl glycosides
Mecanismo De Acción
D-Glucose-5-13C exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis or other metabolic pathways. The carbon-13 label allows researchers to trace the metabolic fate of glucose and study the dynamics of metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions.
Uniqueness
D-Glucose-5-13C is unique due to its specific labeling at the fifth carbon position, which allows for targeted studies of metabolic pathways involving this position. This specificity provides detailed insights into the metabolic processes and interactions of glucose in biological systems.
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(613C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-XCIUHENGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)

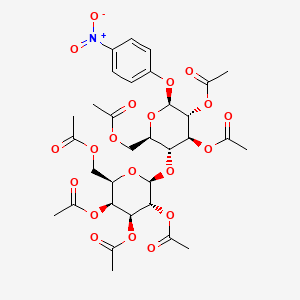
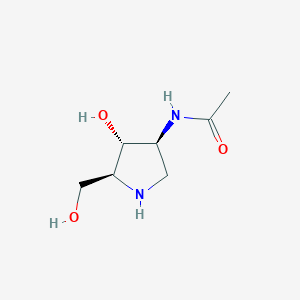


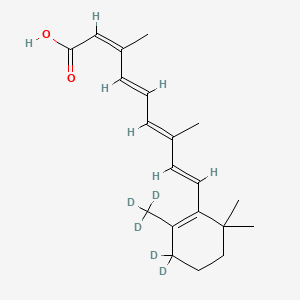
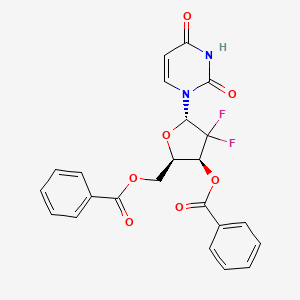
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
